![molecular formula C20H23N5O B2487753 3-cyclohexyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide CAS No. 894066-88-7](/img/structure/B2487753.png)
3-cyclohexyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclohexyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide, also known as CPI-455, is a potent and selective inhibitor of the histone methyltransferase G9a. This compound has gained significant attention in the scientific community due to its potential as a therapeutic agent for various diseases, including cancer, neurological disorders, and viral infections.
Scientific Research Applications
Anticancer Activity
Compounds with a similar structure have shown potential in the treatment of cancer . The structure–activity relationship of these compounds is important in drug design, discovery, and development .
Antimicrobial Activity
These compounds have demonstrated antimicrobial activity. For instance, some triazolo[4,3-a]pyrazine derivatives showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Analgesic and Anti-inflammatory Activity
The compounds have been found to have analgesic and anti-inflammatory properties . This makes them potential candidates for the development of new pain relief and anti-inflammatory drugs .
Antioxidant Activity
These compounds have also shown antioxidant activity . Antioxidants play a crucial role in protecting the body from damage by free radicals .
Antiviral Activity
The compounds have demonstrated antiviral properties . This suggests potential use in the treatment of viral infections .
Enzyme Inhibitors
These compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This suggests potential use in the treatment of diseases related to these enzymes .
Antitubercular Agents
The compounds have shown potential as antitubercular agents . This suggests potential use in the treatment of tuberculosis .
Energetic Materials
Compounds with a similar structure have been found to have good thermal stabilities and detonation properties, highlighting their application potential as energetic materials .
Mechanism of Action
Target of Action
The primary target of this compound is the Serine/threonine-protein kinase pim-1 . This kinase plays a crucial role in cell survival and proliferation, and it’s often associated with cancer when overexpressed .
Mode of Action
This implies that the compound may bind to the kinase, inhibiting its activity and thus disrupting the signaling pathways it’s involved in .
Biochemical Pathways
By inhibiting the Serine/threonine-protein kinase pim-1, it could disrupt the normal functioning of these pathways, potentially leading to reduced cell proliferation and survival .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given its potential inhibitory effect on the serine/threonine-protein kinase pim-1, it’s likely that it could lead to reduced cell survival and proliferation .
properties
IUPAC Name |
3-cyclohexyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c26-20(13-6-15-4-2-1-3-5-15)22-17-9-7-16(8-10-17)18-11-12-19-23-21-14-25(19)24-18/h7-12,14-15H,1-6,13H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLSXYZFBGBDFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.